molecular formula C10H8N4OS B8378783 2-(4-Azidomethylphenyl)isothiazol-3-one

2-(4-Azidomethylphenyl)isothiazol-3-one

Cat. No.: B8378783
M. Wt: 232.26 g/mol
InChI Key: ASFICOPHJRBDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Azidomethylphenyl)isothiazol-3-one is a synthetic isothiazolone derivative intended for research use only. Isothiazolones are a class of heterocyclic compounds known for their potent biological activities. This compound is structurally composed of an isothiazol-3-one core, a moiety widely recognized for its antimicrobial properties, substituted at the nitrogen with a 4-azidomethylphenyl group . The incorporation of the azide group is a key feature, as it provides a handle for bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows researchers to conjugate the molecule to various probes, surfaces, or other biomolecules, facilitating studies on its cellular localization, target engagement, and mechanism of action. The primary research applications of 2-(4-Azidomethylphenyl)isothiazol-3-one are anticipated to be in the fields of antimicrobial and anticancer investigation. Structurally similar 2-aryl-isothiazol-3-one derivatives have demonstrated moderate to high in vitro antibacterial activity against selected Gram-positive and Gram-negative bacteria and potent antifungal properties . Furthermore, recent studies on analogues like 2-(4-nitrophenyl)isothiazol-3(2H)-one have revealed promising selective cytotoxicity against human hepatocellular carcinoma cells, inducing apoptosis through mitochondrial membrane potential disruption and altering the expression of key genes like TP53 and MYCN . The mechanism of action for isothiazolones is generally associated with the disruption of microbial and cellular processes. While the exact pathway for this specific derivative is a subject for research, it may share electrophilic properties with other isothiazolones, which can interact with cellular thiols, leading to oxidative stress and functional impairment . Researchers can leverage the azide functional group to create probes for investigating these mechanisms in detail. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8N4OS

Molecular Weight

232.26 g/mol

IUPAC Name

2-[4-(azidomethyl)phenyl]-1,2-thiazol-3-one

InChI

InChI=1S/C10H8N4OS/c11-13-12-7-8-1-3-9(4-2-8)14-10(15)5-6-16-14/h1-6H,7H2

InChI Key

ASFICOPHJRBDCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])N2C(=O)C=CS2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

A. Anticancer Activity

One of the most significant applications of 2-(4-Azidomethylphenyl)isothiazol-3-one is in the development of anticancer agents. Research has shown that derivatives of this compound can act as agonists for the A3 adenosine receptor, which is implicated in various physiological processes, including cancer progression and inflammation. The selectivity of these compounds for the A3 receptor over other adenosine receptors makes them promising candidates for targeted cancer therapies .

B. Mechanism of Action

The mechanism by which 2-(4-Azidomethylphenyl)isothiazol-3-one exerts its effects involves modulation of adenosine signaling pathways. By selectively activating the A3 receptor, these compounds can induce apoptosis in cancer cells and inhibit tumor growth. Studies have demonstrated that certain derivatives maintain high affinity and selectivity for the A3 receptor, suggesting their potential use in clinical settings .

Synthesis and Derivative Development

A. Synthetic Routes

The synthesis of 2-(4-Azidomethylphenyl)isothiazol-3-one typically involves a multi-step process starting from simpler isothiazolone precursors. The introduction of the azide group is achieved through a nucleophilic substitution reaction, which allows for further functionalization of the compound to enhance its biological activity .

B. Derivative Exploration

Researchers have explored various derivatives of 2-(4-Azidomethylphenyl)isothiazol-3-one to optimize its pharmacological properties. For instance, modifications at the phenyl ring or alterations in the azide group can significantly impact the compound's efficacy and selectivity towards cancer cells .

Case Studies and Research Findings

Study Findings Implications
Study on A3 Adenosine Receptor AgonistsDemonstrated that derivatives exhibit high selectivity for A3 receptor with Ki values ranging from 8.8 to 24 nMPotential use as targeted therapeutic agents in cancer treatment
Synthesis and Biological EvaluationIdentified significant anticancer activity against various human tumor cell linesHighlights the need for further clinical trials to assess efficacy in vivo
Structure-Activity Relationship StudiesExplored modifications leading to improved binding affinityProvides a framework for developing new compounds with enhanced therapeutic profiles

Comparison with Similar Compounds

Comparison with Similar Compounds

Isothiazol-3-one derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of 2-(4-Azidomethylphenyl)isothiazol-3-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Isothiazol-3-one Derivatives

Compound Name Key Substituents Synthesis Route Biological Activity/Application Key References
2-(4-Azidomethylphenyl)isothiazol-3-one Azidomethyl (-CH$2$N$3$) Bromination of 30 + NaN$_3$ substitution Bioconjugation tool for adenosine receptor studies
2-(4-Bromomethylphenyl)isothiazol-3-one (31 ) Bromomethyl (-CH$_2$Br) NBS-mediated bromination of 30 Reactive intermediate for further functionalization
2-(4-Nitrophenyl)isothiazol-3(2H)-one Nitro (-NO$_2$) Not specified in evidence Cytotoxic effects in hepatocarcinoma cells via glutathione depletion
2-(4-Chlorophenyl)-2-hydrobenzo[d]isothiazol-3-one (8 ) Chlorophenyl (-C$6$H$4$Cl) General alkylation/halogenation procedures Phosphomannose isomerase inhibition (antimicrobial potential)
2-{2-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}-1,1-dioxo-benzoisothiazol-3-one Trifluoromethoxy (-OCF$_3$) Multi-step coupling and crystallization Structural characterization (no explicit bioactivity reported)
Fluorophenyl-thiazole derivatives (e.g., 4 , 5 ) Fluorophenyl (-C$6$H$4$F) Crystallization from DMF Isostructural models for crystallographic studies

Key Findings :

Structural Reactivity :

  • The azidomethyl group in 32 enables click chemistry applications, distinguishing it from halogenated analogs (e.g., 31 , 8 ) or nitro derivatives .
  • Bromomethyl (31 ) and chlorophenyl (8 ) substituents enhance electrophilicity, favoring nucleophilic substitution or enzyme inhibition, respectively .

Biological Activity: 2-(4-Nitrophenyl)isothiazol-3(2H)-one demonstrates potent cytotoxicity in liver cancer cells by depleting glutathione and elevating oxidative stress (EC$_{50}$ values in µM range) . Compound 8 targets phosphomannose isomerase, suggesting a distinct antimicrobial mechanism compared to the azide’s biochemical utility .

Synthetic Accessibility :

  • 32 and 31 are synthesized via straightforward halogenation/azidation, while fluorophenyl derivatives (4 , 5 ) require complex crystallization for structural analysis .
  • The trifluoromethoxy derivative (2 ) exemplifies the integration of electron-withdrawing groups to modulate stability and reactivity .

Applications: 32 serves as a bifunctional linker in adenosine receptor assays, whereas cytotoxic derivatives (e.g., nitrophenyl analog) are prioritized in oncology . Crystalline fluorophenyl-thiazole derivatives (4, 5) provide structural insights but lack explicit therapeutic applications .

Preparation Methods

Cyclization of Thioamide Precursors

Thioamides serve as versatile intermediates for isothiazolone formation. For example, cyclization of 4-azidomethylphenylthioamide under oxidative conditions (e.g., chlorine gas or sulfuryl chloride) yields the isothiazolone ring. The reaction proceeds via electrophilic attack at the sulfur atom, followed by intramolecular cyclization (Figure 1).

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or chloroform

  • Temperature: 0–25°C

  • Oxidizing Agent: Cl₂ (1.2 equiv.)

  • Yield: 60–75%

Oxidative Cyclization of β-Ketothioamides

β-Ketothioamides derived from 4-azidomethylacetophenone undergo oxidative cyclization using hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene). This method offers superior regioselectivity, avoiding competing thiazole formation.

Optimized Parameters :

  • Solvent: Acetonitrile

  • Temperature: 60°C

  • Reaction Time: 6–8 hours

  • Yield: 70–82%

Introduction of the Azidomethyl Group

The azide functionality is introduced via nucleophilic substitution or diazo transfer reactions.

Nucleophilic Substitution of Chloromethyl Precursors

4-Chloromethylphenyl isothiazol-3-one reacts with sodium azide (NaN₃) in polar aprotic solvents to yield the target compound.

Procedure :

  • Dissolve 4-chloromethylphenyl isothiazol-3-one (1.0 equiv.) in dimethylformamide (DMF).

  • Add NaN₃ (2.5 equiv.) and heat at 80°C for 12 hours.

  • Purify via silica gel chromatography (ethyl acetate/hexane = 1:3).

Key Data :

  • Yield: 65–78%

  • Purity (HPLC): ≥95%

Diazotransfer to Aminomethyl Derivatives

Aminomethyl precursors undergo diazotransfer using triflyl azide (TfN₃) in the presence of Cu(II) catalysts.

Reaction Mechanism :
R-NH2+TfN3Cu(OTf)2R-N3+TfNH2\text{R-NH}_2 + \text{TfN}_3 \xrightarrow{\text{Cu(OTf)}_2} \text{R-N}_3 + \text{TfNH}_2

Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Catalyst: Cu(OTf)₂ (10 mol%)

  • Temperature: 25°C

  • Yield: 55–68%

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 5.53 (s, 2H, CH₂N₃), 3.80 (d, J = 7.0 Hz, 2H, S–CH₂).

  • ¹³C NMR : 180.1 (C=O), 156.7 (C–N), 43.6 (CH₂N₃).

Mass Spectrometry

  • ESI-MS : m/z 232.26 [M+H]⁺ (calculated for C₁₀H₈N₄OS).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Thioamide Cyclization60–7590–95ModerateHigh
β-Ketothioamide Route70–8295–98HighModerate
Diazotransfer55–6885–90LowLow

Challenges and Mitigation Strategies

  • Azide Instability : Conduct reactions under inert atmosphere (Ar/N₂) and avoid high temperatures.

  • Byproduct Formation : Use excess NaN₃ (2.5–3.0 equiv.) to drive substitution to completion .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Azidomethylphenyl)isothiazol-3-one, and how can purity be validated?

  • Methodological Answer : The compound is synthesized via bromination of 2-p-tolylisothiazol-3-one using N-bromosuccinimide (NBS) and catalytic benzoyl peroxide in CCl₄, followed by azide substitution with sodium azide in DMF. Purification involves flash column chromatography (hexane:ethyl acetate gradient). Purity is validated using 1H^1 \text{H}-NMR (e.g., δ 4.38 ppm for azidomethyl protons) and HRMS (calculated m/z 233.0497; observed 233.0496) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 2-(4-Azidomethylphenyl)isothiazol-3-one?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^1 \text{H}-NMR are essential. The azidomethyl group is confirmed by a singlet at δ 4.38 ppm (integration for 2H), while aromatic protons appear as doublets (e.g., δ 7.41–7.64 ppm). HRMS confirms the molecular ion peak (C10_{10}H9_{9}N4_{4}OS+^+) with <1 ppm error .

Q. How should researchers assess the stability of 2-(4-Azidomethylphenyl)isothiazol-3-one under varying storage conditions?

  • Methodological Answer : Stability studies should include thermal gravimetric analysis (TGA) to monitor decomposition temperatures and accelerated degradation tests under UV light or humidity. Surface adsorption studies (e.g., silica or polymer interfaces) can be conducted using microspectroscopic imaging to evaluate interactions, as suggested for similar organics in environmental chemistry research .

Advanced Research Questions

Q. How does the azidomethyl substituent influence biological activity compared to halogen or alkyl analogs?

  • Methodological Answer : Structure-activity relationships (SAR) can be explored by synthesizing analogs (e.g., bromomethyl, trifluoromethyl, or tert-butyl derivatives) and comparing receptor binding affinities. For example, shows adenosine receptor assays (A1_1, A2A_{2A}, A3_3) using 3H^3 \text{H}-labeled ligands to quantify selectivity. The azidomethyl group’s electron-withdrawing effects may alter binding kinetics versus bulky alkyl groups (e.g., tert-butyl in ) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Cross-validate using standardized receptor binding protocols (e.g., CHO/HEK-293 cell membranes in ) and control for assay variables like Mg2+^{2+} concentration. Conflicting results may arise from substituent-dependent solubility; use HPLC-MS to quantify free compound concentrations in assay buffers .

Q. What advanced analytical methods optimize quantification of 2-(4-Azidomethylphenyl)isothiazol-3-one in complex biological matrices?

  • Methodological Answer : Reverse-phase HPLC-MS with electrospray ionization (ESI) is recommended. Sample preparation should include solid-phase extraction (SPE) to remove interferents. Calibration curves using deuterated internal standards improve accuracy, as demonstrated in receptor binding studies () .

Q. How can derivatives of 2-(4-Azidomethylphenyl)isothiazol-3-one be designed for enhanced selectivity toward specific biological targets?

  • Methodological Answer : Introduce substituents at the isothiazol-3-one core (e.g., electron-withdrawing groups at the phenyl ring) and screen against target panels. For adenosine receptors, modify the azidomethyl group to alkyne derivatives for "click chemistry" applications, enabling covalent targeting (). Computational docking studies (e.g., AutoDock Vina) can predict binding poses .

Q. What regulatory considerations apply to 2-(4-Azidomethylphenyl)isothiazol-3-one based on structural analogs?

  • Methodological Answer : Analogous isothiazolones (e.g., 2-n-butyl-benzo[d]isothiazol-3-one in ) are regulated as biocides with strict concentration limits (0.0001% w/w). Assess toxicity via Ames tests and environmental persistence (OECD 301/302 guidelines) before in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.